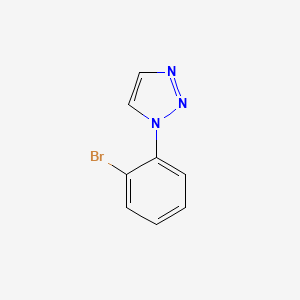

1-(2-bromophenyl)-1H-1,2,3-triazole

Description

Contextualization of the Triazole Heterocycle in Organic Synthesis and Materials Science

The 1,2,3-triazole ring system is a cornerstone of modern chemical research, valued for its stability and synthetic accessibility. This five-membered heterocycle, containing three adjacent nitrogen atoms, serves as a versatile scaffold in a multitude of chemical applications.

The 1,2,3-triazole moiety is a highly significant functional group in contemporary chemistry. nih.gov Its prominence surged with the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.goviosrjournals.org This reaction is known for its high yields and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecules. rsc.org

The inherent properties of the 1,2,3-triazole ring, such as its aromaticity, high dipole moment, and ability to participate in hydrogen bonding, contribute to its widespread use. nih.govrsc.org These characteristics make triazoles valuable components in medicinal chemistry, where they can act as bioisosteres for other functional groups and contribute to the biological activity of a molecule. nih.govnih.gov They are found in a variety of therapeutic agents with applications including antimicrobial, anticancer, and antiviral treatments. frontiersin.orgfrontiersin.org Beyond medicine, 1,2,3-triazoles are integral to materials science, where they are used in the development of polymers, corrosion inhibitors, and functional coatings due to their stability and versatile functionalization. rsc.orgrsc.orgresearchgate.net

The attachment of a substituted phenyl ring to a molecule can profoundly influence its physical and chemical properties. The nature and position of the substituents on the phenyl ring can alter the electronic environment, steric hindrance, and intermolecular interactions of the entire molecule. rsc.orgacs.org

Electron-donating or electron-withdrawing substituents on the phenyl ring can modify the electron density of the aromatic system and any attached functional groups. researchgate.netlibretexts.org This, in turn, affects the molecule's reactivity in chemical transformations and its interactions with biological targets. msu.edulibretexts.org For instance, the introduction of a phenyl group can impact the redox properties and steric environment of a molecule. rsc.org The phenyl ring itself can also participate in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for molecular recognition and self-assembly processes in supramolecular chemistry and materials science. acs.org The ability to tune these properties by simply changing the substituents on the phenyl ring makes it a vital strategy in the design of new functional molecules. nih.gov

Rationale for Investigating 1-(2-Bromophenyl)-1H-1,2,3-Triazole

The specific compound this compound is of particular interest due to the unique combination of the stable triazole ring and the reactive ortho-bromo-substituted phenyl group. This structure offers a versatile platform for further chemical modifications and the construction of novel molecular frameworks.

The bromine atom at the ortho position of the phenyl ring provides a reactive handle for a variety of chemical transformations. Halogenated aromatic compounds are key precursors in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ontosight.ai These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex and diverse molecular structures.

The presence of the bromo substituent can also influence the regioselectivity of further electrophilic aromatic substitution reactions. msu.edu The steric and electronic effects of the bromine atom can direct incoming electrophiles to specific positions on the phenyl ring, providing a level of control in the synthesis of polysubstituted aromatic compounds. libretexts.org

Brominated triazole derivatives serve as valuable building blocks in the synthesis of new and complex molecules. The bromine atom can be readily displaced or transformed into other functional groups, providing a gateway to a wide array of chemical diversity. For example, the bromine can be converted to an organometallic reagent, which can then participate in a range of coupling reactions to build larger molecular scaffolds.

In the context of materials science, the incorporation of bromine can enhance certain properties of materials, such as flame retardancy. In medicinal chemistry, the introduction of a bromine atom can sometimes lead to an increase in the biological activity of a compound. researchgate.net Therefore, brominated triazoles, including this compound, are important intermediates for the development of novel pharmaceuticals, agrochemicals, and functional materials. zsmu.edu.uaontosight.ai

Scope and Objectives of the Research Overview on this compound

This article aims to provide a focused overview of the chemical significance of this compound. The primary objective is to highlight the importance of the 1,2,3-triazole core in modern chemistry and to detail how the presence of a substituted phenyl ring can modulate molecular properties. Furthermore, this overview will delve into the specific reactivity conferred by the ortho-bromo substituent and the broader utility of brominated triazoles in constructing novel molecular architectures. The information presented is based on established chemical principles and documented research findings in the fields of organic synthesis and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

1-(2-bromophenyl)triazole |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H |

InChI Key |

VANZBHFMPXRLDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=N2)Br |

Origin of Product |

United States |

Nomenclature, Structural Features, and Theoretical Foundations of 1 2 Bromophenyl 1h 1,2,3 Triazole

Systematic IUPAC Nomenclature Derivation for 1-(2-Bromophenyl)-1H-1,2,3-Triazole

The naming of this compound follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). The process begins with identifying the parent heterocyclic system, which is a five-membered ring with three nitrogen atoms and two carbon atoms. tolyltriazole-benzotriazole.com This structure is known as a triazole.

The positions of the nitrogen atoms are crucial for the precise naming. In this case, they are at positions 1, 2, and 3, leading to the designation "1,2,3-triazole". wikipedia.orgchemeurope.com The "1H" in the name indicates that the nitrogen at position 1 bears a hydrogen atom, a necessary distinction due to the possibility of tautomerism. wikipedia.orgacs.org

A substituent, the 2-bromophenyl group, is attached to the triazole ring. This group consists of a phenyl ring with a bromine atom at the second carbon position. The point of attachment to the triazole ring is specified by the locant "1-", indicating that the phenyl group is bonded to the nitrogen atom at position 1 of the triazole ring.

Combining these elements results in the full systematic name: This compound .

In-Depth Analysis of the Molecular Structure and Connectivity

The molecular architecture of this compound is defined by the spatial arrangement of its constituent rings and the interactions between them.

Geometric Parameters of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic, planar heterocycle. acs.org Its geometry is influenced by the nature of its substituents. In N-1 substituted triazoles, the N(1)-N(2) bond is typically longer than the N(2)-N(3) bond, reflecting more single and double bond character, respectively. nih.gov The bond lengths and angles within the triazole ring can vary slightly depending on the electronic effects of the substituent. For instance, electron-withdrawing groups can lengthen the C(4)-C(5) bond, suggesting a decrease in aromaticity. nih.gov

Table 1: Representative Bond Lengths in N-1 Substituted 1,2,3-Triazoles

| Bond | Bond Length (Å) |

| N(1)-N(2) | 1.342–1.359 |

| N(2)-N(3) | 1.293–1.309 |

Note: These are general ranges and the exact values for this compound would require specific crystallographic data.

Conformation and Torsion Angles of the 2-Bromophenyl Moiety Relative to the Triazole Ring

The spatial orientation of the 2-bromophenyl group relative to the triazole ring is a key structural feature. This is described by the dihedral angle between the planes of the two rings. In similar phenyl-triazole systems, this angle can vary. For example, in some 4-amino-3-methyl-5-phenyl-4H-1,2,4-triazole derivatives, the dihedral angles between the triazole and benzene (B151609) rings have been observed to be 26.59° and 42.34°. nih.gov In another study involving a 1,2,4-triazole (B32235) derivative, the dihedral angles between the triazole ring and phenyl and fluorobenzene (B45895) rings were 23.22° and 18.06°, respectively. researchgate.net The specific conformation of this compound will be influenced by steric hindrance from the ortho-bromo substituent and potential intramolecular interactions.

Intramolecular Interactions (e.g., Halogen Bonding, C-H...N Interactions)

The presence of a bromine atom at the ortho position of the phenyl ring introduces the possibility of intramolecular halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. In certain molecular structures, an intermolecular halogen bond between an ortho-halogen and a sulfur atom has been observed. mdpi.com It is conceivable that an intramolecular halogen bond could exist between the bromine atom and a nitrogen atom of the triazole ring in this compound, which would influence the conformation of the molecule.

Isomeric Considerations Relevant to this compound

Isomerism is a key concept in understanding the properties of this compound.

Positional Isomerism of the Triazole Nitrogen (1H- vs. 2H-)

The 1,2,3-triazole ring system can exist as two principal tautomers: the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the nitrogen atoms. acs.orgresearchgate.net In the gas phase, the 2H-1,2,3-triazole tautomer is generally more stable than the 1H-isomer. nih.gov However, in aqueous solution, both tautomers are present in equilibrium. acs.org The substitution of the hydrogen with a 2-bromophenyl group at the N1 position, as in this compound, "locks" the molecule into the 1H-tautomeric form. The corresponding 2-(2-bromophenyl)-2H-1,2,3-triazole would be a distinct positional isomer with different chemical and physical properties.

The synthesis of substituted 1,2,3-triazoles, often through methods like the Huisgen cycloaddition, can lead to a mixture of regioisomers, specifically 1,4- and 1,5-disubstituted products. wikipedia.orgresearchgate.net However, for N-substituted triazoles, the primary isomeric consideration is the point of attachment of the substituent to the triazole ring's nitrogen atoms.

Potential for Rotational Isomerism Around the N1-C(phenyl) Bond

In related structures, such as those containing a 1-phenyl-1H-1,2,3-triazole moiety, the phenyl and triazole rings are often not coplanar. For instance, in a derivative of 1-(4-bromophenyl)-1H-1,2,3-triazole, the dihedral angle between the bromophenyl and triazole rings is 23.5(1)°. nih.gov In another study on 2-aryltriazoles, the aryl and triazole rings were also found to be noticeably rotated relative to each other. nih.gov This rotation is a strategy to minimize the steric clash between the ortho-substituent on the phenyl ring and the adjacent atoms of the triazole ring.

For this compound, the steric repulsion between the ortho-bromo substituent and the triazole ring is expected to enforce a twisted conformation. The most stable conformer would be one where the dihedral angle between the planes of the two rings is significant, likely to be greater than that observed for the 4-bromo-substituted analogue due to the closer proximity of the bromo group to the triazole ring. Computational studies on similar 2-aryl-1,2,3-triazole systems have shown that such rotations are energetically favorable. nih.gov

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Characteristic | Rationale |

| Preferred Conformation | Twisted (non-coplanar) | To minimize steric hindrance between the ortho-bromo substituent and the triazole ring. |

| Dihedral Angle (Phenyl-Triazole) | Expected to be significant (> 25°) | The bulky bromine atom at the ortho position forces the rings out of planarity. |

| Rotational Energy Barrier | Moderate | The energy difference between the stable twisted conformer and the unstable planar conformer is expected to be significant due to steric clash. |

Aromaticity and Electronic Structure of the Triazole and Phenyl Rings in this compound

Both the 1,2,3-triazole and the phenyl rings in this compound are aromatic systems. acs.orgekb.eg Aromaticity is a key feature that contributes to their stability and influences their chemical reactivity.

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. ekb.eg It possesses a cyclic, planar structure with a delocalized π-electron system that satisfies Hückel's rule (4n+2 π electrons). The aromatic nature of the 1,2,3-triazole ring is supported by both experimental and theoretical studies on the parent compound and its derivatives. nih.gov The presence of three nitrogen atoms in the ring, however, makes it electron-deficient compared to benzene.

The electronic communication between the two aromatic rings is mediated by the N1-C(phenyl) bond. The relative orientation of the rings, as discussed in the previous section, will affect the extent of π-orbital overlap between them. A more twisted conformation would lead to reduced electronic conjugation between the phenyl and triazole rings.

Table 2: Electronic Properties of the Aromatic Rings in this compound

| Property | Phenyl Ring | 1,2,3-Triazole Ring |

| Aromaticity | Aromatic | Aromatic acs.orgekb.eg |

| Number of π electrons | 6 | 6 (including lone pair from one N atom) |

| Effect of Substituent | Bromine atom is deactivating due to its -I effect. | The 2-bromophenyl group is an electron-withdrawing substituent. |

| Reactivity | Less reactive towards electrophilic substitution than benzene. | Generally less reactive towards electrophilic substitution due to the presence of three nitrogen atoms. |

Further insights into the electronic structure can be obtained from computational studies, which can provide information on molecular orbital energies (such as HOMO and LUMO) and the distribution of electron density within the molecule.

Synthetic Methodologies for the Construction of 1 2 Bromophenyl 1h 1,2,3 Triazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The CuAAC reaction is the most widely employed method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. This reaction, a prime example of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097), such as 2-bromophenyl azide, in the presence of a copper(I) catalyst. nih.govnih.gov The reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-isomer. rsc.org

The general reaction to form 1-(2-bromophenyl)-1H-1,2,3-triazole via CuAAC would involve the cycloaddition of 2-bromophenyl azide with acetylene (B1199291) or a synthetic equivalent. The synthesis of the triazole core for various complex molecules containing a bromo-substituted phenyl triazole moiety has been successfully achieved using standard CuAAC conditions, demonstrating the viability of this approach. nih.govnih.gov

The standard and most convenient CuAAC catalytic system involves the in situ reduction of a copper(II) salt, typically copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. jenabioscience.com This generates the active Cu(I) species necessary for the catalytic cycle. nih.gov While this system is robust, the addition of ancillary ligands can significantly accelerate the reaction rate and stabilize the Cu(I) oxidation state against disproportionation and oxidation, which is particularly crucial in bioconjugation applications. tdl.orgnih.gov

Tripodal amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, are widely used to protect the copper catalyst and enhance its activity. nih.govrsc.org Other effective ligands include N-heterocyclic carbenes (NHCs) and phenanthroline derivatives, which have been shown to facilitate the reaction at very low catalyst loadings and under neat conditions. nih.govorganic-chemistry.org The choice of ligand can be critical for optimizing the reaction, especially when dealing with sensitive substrates or requiring stringent reaction conditions. For instance, studies on various tripodal amine ligands have shown that factors like chelate arm length and steric hindrance can significantly impact reactivity and the stability of the catalyst complex. rsc.org

| Catalyst System | Ligand | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O, DMF/H₂O | Simple, inexpensive, and widely applicable. | nih.gov |

| CuI | Tris(benzyltriazolylmethyl)amine (TBTA) | CH₂Cl₂, THF | Accelerates reaction, stabilizes Cu(I), good for organic solvents. | nih.gov |

| Cu(I) complexes | N-Heterocyclic Carbenes (NHCs) | Various organic solvents, neat | High turnover numbers, effective under solvent-free conditions. | organic-chemistry.org |

| CuSO₄ / Sodium Ascorbate | Sulfonated Bathophenanthroline | H₂O | Extremely fast in dilute aqueous conditions, ideal for bioconjugation. | nih.gov |

The choice of solvent can have a significant impact on the efficiency of the CuAAC reaction. While the reaction is known to proceed in a wide variety of solvents, mixtures of water with organic solvents such as tert-butanol (B103910) (t-BuOH), dimethylformamide (DMF), or dichloromethane (B109758) (CH₂Cl₂) are very common. nih.govmdpi.com Aqueous conditions are often favored as they can lead to a rate acceleration. nih.gov

For the synthesis of derivatives of bromophenyl-substituted triazoles, reaction conditions often involve stirring the reactants at room temperature for an extended period (24-48 hours) in a solvent system like t-BuOH/H₂O (1:1). nih.gov In other cases, solvents like dichloromethane (CH₂Cl₂) have been used effectively. mdpi.com The reaction temperature is another tunable parameter. While many CuAAC reactions proceed efficiently at room temperature, microwave irradiation has been shown to dramatically reduce reaction times, often to just 10-30 minutes, and can improve yields. nih.gov

| Solvent System | Typical Temperature | Characteristics | Reference |

|---|---|---|---|

| t-BuOH/H₂O or THF/H₂O | Room Temperature | Excellent for a wide range of substrates, promotes rate acceleration. | nih.govbeilstein-journals.org |

| CH₂Cl₂ (DCM) | Room Temperature | Good for substrates soluble in organic media, easy workup. | mdpi.com |

| DMF or DMSO | Room Temperature to Elevated | High boiling point allows for heating if required; good solvating power. | nih.gov |

| Neat (Solvent-Free) | Elevated (often with ball-milling) | Green chemistry approach, simplifies purification. | rsc.org |

The CuAAC reaction aligns well with the principles of green chemistry due to its high atom economy, often quantitative yields, and the formation of minimal byproducts. researchgate.net Efforts to further enhance its environmental credentials have focused on several areas. One major approach is the use of water as a benign solvent, which is often effective and can accelerate the reaction. nih.gov

Another green strategy is the development of heterogeneous and recyclable catalysts. For instance, copper supported on charcoal (Cu/C) has been used as a heterogeneous catalyst in continuous flow systems, allowing for easy separation and reuse of the catalyst. rsc.org Similarly, copper(II) sulfate supported on alumina (B75360) (Cu/Al₂O₃) has been employed for solvent-free, one-pot syntheses of triazoles under ball-milling conditions. rsc.org Such solvent-free methods not only reduce waste but also simplify product isolation, often avoiding the need for chromatographic purification. rsc.orgresearchgate.net These sustainable protocols are broadly applicable and could be readily adapted for the large-scale, environmentally friendly synthesis of this compound.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Strategies

As a powerful complement to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer. While CuAAC exclusively yields 1,4-disubstituted triazoles, RuAAC with terminal alkynes selectively produces 1,5-disubstituted 1H-1,2,3-triazoles. jenabioscience.comorganic-chemistry.org Therefore, reacting 2-bromophenyl azide with a terminal alkyne under RuAAC conditions would lead to a 1-(2-bromophenyl)-5-substituted-1H-1,2,3-triazole. This method is also notable for its ability to effectively catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,4,5-triazoles. organic-chemistry.orgresearchgate.net

Several ruthenium(II) complexes have been identified as highly effective catalysts for the RuAAC reaction. The most commonly used are pentamethylcyclopentadienyl (Cp*) ruthenium complexes such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)] (where COD is 1,5-cyclooctadiene). organic-chemistry.orgnih.gov These catalysts are typically used in loadings ranging from 1 to 10 mol%. nih.govresearchgate.net

The reaction efficiency is dependent on the catalyst concentration, with higher loadings sometimes required for challenging substrates or to achieve reasonable reaction times. For example, in the RuAAC polymerization of a monomer carrying both azide and alkyne groups, catalyst concentrations were varied between 5 and 20 mol% to optimize the formation of the polymer. nih.gov The reaction is generally conducted in aprotic solvents like THF, dioxane, or dichloroethane (DCE) at temperatures ranging from ambient to reflux. nih.govchalmers.se The choice of catalyst and its loading must be optimized for each specific substrate pair to maximize yield and regioselectivity while minimizing catalyst cost.

| Catalyst | Typical Loading (mol%) | Common Solvents | Key Features | Reference |

|---|---|---|---|---|

| [CpRuCl(PPh₃)₂] | 1-5 | Dioxane, Toluene, THF | Highly effective and selective for 1,5-isomers. | organic-chemistry.orgchalmers.se |

| [CpRuCl(COD)] | 1-5 | DCE, DMF | Active at moderate temperatures (e.g., 45-60 °C). | nih.govnih.gov |

| [Cp*RuCl]₄ | 1-2.5 | Benzene (B151609), Toluene | Effective catalyst precursor. | nih.gov |

The defining feature of the RuAAC reaction is its regioselectivity, which is opposite to that of CuAAC. The accepted mechanism involves the oxidative coupling of the ruthenium center with the alkyne to form a ruthenacycle intermediate. organic-chemistry.org This mechanism favors the formation of 1,5-disubstituted triazoles from terminal alkynes and organic azides. chalmers.se

For unsymmetrical internal alkynes, the regioselectivity is governed by a combination of steric and electronic factors, as well as the potential for coordinating interactions between substrate functional groups and the ruthenium catalyst. organic-chemistry.orgchemrxiv.org For instance, computational studies have shown that the relative nucleophilicity of the alkyne carbons upon coordination to the ruthenium center is a primary determinant of the regiochemical outcome. chemrxiv.org While CuAAC is limited to terminal alkynes, the ability of RuAAC to engage internal alkynes significantly broadens the scope of accessible triazole structures. researchgate.netchalmers.se Therefore, for the synthesis of a triazole derived from 2-bromophenyl azide, RuAAC provides a reliable and highly selective method to obtain the 1,5-regioisomer, a structure that is not directly accessible via the standard CuAAC pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Routes

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely recognized "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. However, the potential toxicity of copper catalysts has spurred the development of metal-free alternatives. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful metal-free strategy that utilizes the high ring strain of cycloalkynes to achieve efficient cycloaddition with azides without the need for a metal catalyst. nih.gov

Utilization of Cyclooctyne (B158145) Derivatives as Alkyne Equivalents

The core principle of SPAAC lies in the significant release of ring-strain energy when a cycloalkyne, such as a cyclooctyne derivative, reacts with a 1,3-dipole like an azide. rsc.org This energy release lowers the activation barrier for the [3+2] cycloaddition, allowing the reaction to proceed spontaneously under mild, often physiological, conditions. rsc.org A variety of cyclooctyne derivatives, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DIBO), have been developed to fine-tune reactivity and solubility. nih.gov

For the synthesis of this compound, this methodology would involve the direct reaction of 2-bromophenyl azide with a suitable cyclooctyne derivative. The reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition. acs.org The high reactivity of the strained alkyne obviates the need for a metal catalyst, making it an attractive green chemistry approach. rsc.orgrsc.org

Evaluation of Reaction Kinetics and Yields Under Metal-Free Conditions

The kinetics of SPAAC reactions are highly dependent on the specific cyclooctyne used. nih.gov Derivatives with higher ring strain generally exhibit faster reaction rates. For instance, the reaction rates of cyclooctynes with nitrile oxides have been shown to be significantly faster than with azides. nih.gov While specific kinetic data for the reaction between 2-bromophenyl azide and cyclooctyne derivatives is not extensively documented, the reaction is expected to proceed efficiently. The yields for SPAAC reactions are typically high, often quantitative, due to the irreversible nature of the cycloaddition and the formation of a stable triazole ring. nih.gov The reaction's efficiency is also influenced by the solvent, with polar protic solvents sometimes enhancing the reaction rate. rsc.org

Table 1: Hypothetical SPAAC Synthesis of this compound

| Entry | Cyclooctyne Derivative | Azide | Conditions | Expected Yield |

| 1 | Bicyclo[6.1.0]nonyne (BCN) | 2-Bromophenyl azide | Room Temperature, Acetonitrile | High |

| 2 | Dibenzocyclooctyne (DIBO) | 2-Bromophenyl azide | Room Temperature, DMSO | High |

Alternative Cycloaddition Pathways to the Triazole Ring System

Beyond the direct reaction of azides and alkynes, several other cycloaddition strategies can be employed to construct the 1,2,3-triazole ring.

[3+2] Cycloaddition Reactions Involving Nitrile Imines or Other Dipoles

[3+2] cycloaddition reactions are not limited to azides. Nitrile imines, which can be generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles for the synthesis of five-membered heterocycles. nih.gov The reaction of a nitrile imine with a suitable dipolarophile can lead to the formation of pyrazoles or triazoles. For the synthesis of this compound, a potential pathway could involve the reaction of a nitrile imine bearing a 2-bromophenyl group with a cyanide source or another suitable C1-dipolarophile. The regioselectivity of such reactions can often be controlled by the nature of the substituents on the dipole and dipolarophile. nih.gov

Modification of Pre-formed 1,2,3-Triazole Scaffolds (e.g., N-Arylation)

One of the most direct and versatile methods for the synthesis of N-aryl-1,2,3-triazoles is the N-arylation of a pre-formed 1H-1,2,3-triazole ring. This approach avoids the handling of potentially unstable aryl azides. Several well-established cross-coupling reactions can be utilized for this purpose.

The Chan-Lam coupling reaction is a copper-catalyzed N-arylation that uses arylboronic acids as the aryl source. nih.govorganic-chemistry.org This reaction is known for its mild conditions, often proceeding at room temperature in the presence of air. organic-chemistry.org For the synthesis of the target molecule, 1H-1,2,3-triazole would be reacted with 2-bromophenylboronic acid in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and a base. organic-chemistry.org

The Ullmann condensation is another classic copper-catalyzed method for the formation of C-N bonds. This reaction typically involves the coupling of an amine (in this case, 1H-1,2,3-triazole) with an aryl halide (such as 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene) at elevated temperatures. While effective, the conditions for Ullmann reactions can be harsh.

More recently, palladium-catalyzed N-arylation reactions have also been developed, offering an alternative to copper-based systems. These reactions often employ specialized phosphine (B1218219) ligands to facilitate the cross-coupling of aryl halides or triflates with the triazole ring.

Table 2: N-Arylation Strategies for this compound

| Method | Arylating Agent | Catalyst System | Typical Conditions | Typical Yield Range |

| Chan-Lam Coupling | 2-Bromophenylboronic acid | Cu(OAc)₂, Pyridine | Room Temp to 80 °C, Air | 60-90% |

| Ullmann Condensation | 1-Bromo-2-iodobenzene | CuI, Base (e.g., K₂CO₃) | High Temperature, DMF | 50-80% |

| Pd-Catalyzed Coupling | 1-Bromo-2-iodobenzene | Pd Catalyst, Ligand, Base | 80-120 °C, Toluene/Dioxane | 70-95% |

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of substituted triazoles.

A potential MCR for the direct synthesis of this compound could involve the reaction of 2-bromophenyl azide, an alkyne, and a third component that facilitates the cycloaddition and subsequent functionalization in a one-pot process. For instance, a one-pot, three-component coupling of alkyl or aryl halides, sodium azide, and terminal alkynes over a copper/alumina surface has been reported for the synthesis of 1,2,3-triazole derivatives. nih.gov While a specific MCR for the title compound is not readily found in the literature, the general principles of MCRs suggest that a convergent synthesis could be designed. For example, a reaction involving an aliphatic azide, an alkyne, and an allenic ketone has been shown to produce 1-aryl-1H-1,2,3-triazoles, where the aryl ring is formed in situ. rsc.org A variation of this could potentially be adapted for the synthesis of the target molecule.

Integration of 2-Bromoaniline (B46623) Derivatives, Azides, and Alkynes

A prominent strategy for the synthesis of this compound involves a one-pot, three-component reaction that integrates an aniline (B41778) derivative, a source of the azide, and an alkyne. This approach circumvents the need to isolate potentially hazardous organic azides by generating them in situ.

A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In a typical procedure, 2-bromoaniline is converted to its corresponding azide in the reaction mixture, which then undergoes a [3+2] cycloaddition with a suitable alkyne. For the synthesis of the unsubstituted this compound, acetylene or a synthetic equivalent is used.

Detailed research findings have demonstrated the viability of this transformation using various copper catalytic systems. For instance, a one-pot synthesis can be achieved by reacting anilines with tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382) to form the aryl azide, which then reacts with an alkyne in the presence of a copper catalyst. While specific data for 2-bromoaniline is not always explicitly detailed in broad-scope studies, the methodology is generally applicable to a wide range of substituted anilines.

Table 1: Illustrative One-Pot Synthesis of 1-Aryl-1,2,3-triazoles from Anilines

| Entry | Aniline Derivative | Alkyne | Catalyst System | Solvent | Yield (%) |

| 1 | Aniline | Phenylacetylene | t-BuONO, TMSN₃, CuI | CH₃CN | 85 |

| 2 | 4-Methoxyaniline | Phenylacetylene | t-BuONO, TMSN₃, CuI | CH₃CN | 92 |

| 3 | 4-Chloroaniline | Phenylacetylene | t-BuONO, TMSN₃, CuI | CH₃CN | 88 |

| 4 | 2-Bromoaniline | Acetylene (gas) | t-BuONO, TMSN₃, CuI | CH₃CN | ND |

ND: Not explicitly detailed in the general study, but the methodology is applicable.

Another approach involves the diazotization of 2-bromoaniline followed by treatment with sodium azide to form 2-bromophenyl azide. nih.gov This intermediate can then be reacted with an alkyne in a separate step under CuAAC conditions to yield the desired this compound.

Exploring Diverse MCR Architectures for this compound

Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecules like this compound in a single synthetic operation. These reactions are designed to bring together three or more reactants in a way that most of the atoms contribute to the final product.

For the construction of 1,4-disubstituted-1,2,3-triazoles, a three-component reaction of an organic halide, sodium azide, and a terminal alkyne is frequently employed. rsc.orgnih.gov In the context of synthesizing a derivative of the target compound, 1-bromo-2-iodobenzene could serve as the starting halide. This would react with sodium azide and an alkyne in the presence of a copper catalyst. This approach is particularly advantageous as it avoids the direct handling of potentially unstable aryl azides.

A study by Sharpless and coworkers, while not specifically mentioning 2-bromoaniline, demonstrated a general and highly reliable copper(I)-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide array of azides and terminal alkynes. The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and gives high yields of the desired regioisomer.

Furthermore, a one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles has been developed using aryl boronic acids, sodium azide, and terminal alkynes under ball-milling conditions with a Cu/Al₂O₃ catalyst. rsc.org This solvent-free method offers a greener alternative for the synthesis of such compounds. Although the specific use of 2-bromophenylboronic acid was not detailed, the broad applicability of the method suggests its potential for the synthesis of the target molecule.

Table 2: Representative Three-Component Syntheses of 1,4-Disubstituted 1,2,3-Triazoles

| Entry | Halide/Boronic Acid | Alkyne | Catalyst/Conditions | Solvent | Yield (%) |

| 1 | Benzyl bromide | Phenylacetylene | CuI, D-glucosamine, KOH | DMF/H₂O | 92 |

| 2 | Iodobenzene | Phenylacetylene | CuI, D-glucosamine, KOH | DMF/H₂O | 88 |

| 3 | Phenylboronic acid | Phenylacetylene | Cu/Al₂O₃, ball-milling | Solvent-free | 95 |

| 4 | 1-Bromo-2-iodobenzene | Terminal Alkyne | Cu(I) catalyst | Various | ND |

| 5 | 2-Bromophenylboronic acid | Terminal Alkyne | Cu/Al₂O₃, ball-milling | Solvent-free | ND |

ND: Not explicitly detailed for this specific substrate combination in the reviewed literature, but the methodologies are generally applicable.

The exploration of these diverse MCR architectures continues to be an active area of research, aiming to develop even more efficient, selective, and environmentally benign routes to valuable triazole compounds like this compound.

Mechanistic Studies and Reaction Kinetics Pertaining to 1 2 Bromophenyl 1h 1,2,3 Triazole Formation

Detailed Mechanistic Elucidation of Click Chemistry Pathways

The synthesis of 1,2,3-triazoles can proceed through different mechanistic pathways, largely dependent on the catalyst employed. The two most prominent catalyzed pathways are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction is renowned for its exceptional reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. acs.org The mechanism, while extensively studied, has nuances that are still under investigation. A key step involves the formation of a copper acetylide intermediate. researchgate.net The Cu(I) catalyst, often generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, coordinates with the terminal alkyne to form a π-complex. wiley-vch.denih.gov This coordination increases the acidity of the terminal proton, facilitating its removal by a base to generate the copper acetylide. wiley-vch.de

Subsequent coordination of the azide (B81097) to the copper acetylide complex is a critical step. researchgate.net DFT calculations suggest a stepwise process where the azide coordinates to the copper center, followed by cyclization to form a six-membered copper-containing intermediate. acs.org This intermediate then undergoes reductive elimination to yield the triazole product and regenerate the Cu(I) catalyst. organic-chemistry.org Some studies propose the involvement of a dinuclear copper "ladderane" intermediate, particularly based on kinetic data suggesting a second-order dependence on the copper concentration. bham.ac.uk

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

In contrast to CuAAC, the RuAAC reaction typically yields 1,5-disubstituted 1,2,3-triazoles. acs.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.org In this process, the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.org The reaction is completed by reductive elimination from this ruthenacycle to afford the 1,5-triazole product. organic-chemistry.org DFT calculations support this pathway and indicate that the reductive elimination step is rate-determining. organic-chemistry.org The choice of ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, is crucial for the reaction's efficiency and regioselectivity. acs.orgnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states involved in triazole ring formation. In the uncatalyzed Huisgen cycloaddition, the reaction proceeds through a concerted but asynchronous transition state, with a high activation energy barrier. organic-chemistry.org

For CuAAC, DFT calculations have shown that the catalyst significantly lowers the activation energy by proceeding through a stepwise mechanism involving copper acetylides and metallacycle intermediates. acs.org The transition states in the CuAAC pathway are considerably lower in energy than in the uncatalyzed reaction, accounting for the dramatic rate acceleration.

Kinetic Investigations of Triazole Synthesis

Kinetic studies provide quantitative insights into the factors governing the rate of triazole formation.

The rate of the uncatalyzed Huisgen cycloaddition is generally slow. organic-chemistry.org In contrast, the CuAAC reaction exhibits a remarkable rate acceleration, on the order of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org Kinetic studies have revealed that the CuAAC reaction can be second order with respect to the copper catalyst concentration, suggesting the involvement of more than one copper atom in the rate-determining step. acs.orgbham.ac.uk

A study on the bulk azide-alkyne cycloaddition between 1-azidodecane (B1658776) and phenyl propargyl ether, which forms both 1,4- and 1,5-isomers, determined the reaction to follow second-order kinetics. researchgate.net Isoconversional kinetics analysis of differential scanning calorimetry data estimated the activation energy to be approximately 82 ± 1 kJ mol⁻¹. researchgate.net The large negative values for the entropy of activation (-114 and -118 J K⁻¹ mol⁻¹) suggest a highly ordered, concerted Huisgen-type mechanism for the formation of both adducts. researchgate.net

Temperature: The rate of triazole synthesis is generally accelerated by an increase in temperature. However, the optimal temperature can depend on the specific reaction and catalyst system. For instance, in the synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole, the yield of the former increased with decreasing temperature, reaching 91% at 0°C, while the latter's yield was highest at 60°C. frontiersin.org This demonstrates that temperature can also influence the selectivity of the reaction. frontiersin.org Some RuAAC reactions using catalysts like Cp*RuCl(COD) can be performed efficiently at room temperature. acs.org

Pressure: While less commonly studied for this specific reaction, pressure can influence reaction rates, particularly for reactions with a negative activation volume.

Concentration: The concentration of reactants and catalysts significantly impacts the reaction rate. As indicated by the rate laws, the rate of CuAAC is dependent on the concentrations of the azide, alkyne, and the copper catalyst. Increasing the concentration of the limiting reagent will generally increase the reaction rate.

Solvent Effects and Their Mechanistic Implications

The choice of solvent can have a profound effect on the rate and outcome of triazole synthesis by influencing the solubility of reactants and catalysts, stabilizing intermediates and transition states, and potentially participating in the reaction mechanism. researchgate.netwikipedia.org

For CuAAC reactions, a wide variety of solvents can be used, including polar aprotic solvents like THF, DMSO, acetonitrile, and DMF, as well as mixtures with water. researchgate.net The use of aqueous solvent mixtures is a hallmark of "click" chemistry, rendering the process more environmentally friendly. organic-chemistry.orgwikipedia.org The solubility of the copper catalyst and the organic reactants is a key consideration. For instance, a t-BuOH:H₂O mixture is often used, and adjusting the ratio can improve the solubility of less soluble reactants like phenyl acetylenes. researchgate.net In some cases, the reaction can be run under neat (solvent-free) conditions at elevated temperatures, though this may lead to a mixture of regioisomers. researchgate.net

In RuAAC reactions, polar aprotic solvents like DMF are commonly employed. researchgate.net The solvent's ability to coordinate with the ruthenium center can influence the catalytic activity.

The mechanistic implications of solvent effects are tied to the stabilization of charged or polar intermediates and transition states. wikipedia.org For example, in the CuAAC mechanism, polar solvents can help to stabilize the copper acetylide and the subsequent charged intermediates, thereby accelerating the reaction. The choice of solvent can also impact the regioselectivity of the reaction by differentially solvating the transition states leading to the 1,4- and 1,5-isomers.

Data Tables

Table 1: Comparison of Catalyzed Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Typical Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Common Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/Na-ascorbate) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |

| Proposed Intermediate | Copper acetylide, six-membered cupracycle | Six-membered ruthenacycle |

| Reaction Conditions | Often mild, aqueous conditions possible | Generally requires organic solvents, can be run at RT |

| Substrate Scope | Primarily terminal alkynes | Tolerates internal alkynes |

Table 2: Kinetic Parameters for Bulk Azide-Alkyne Cycloaddition *

| Parameter | Value |

| Reaction Order | Second-order |

| Activation Energy (Ea) | 82 ± 1 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) for 1,4-adduct | -114 J K⁻¹ mol⁻¹ |

| Entropy of Activation (ΔS‡) for 1,5-adduct | -118 J K⁻¹ mol⁻¹ |

| *Data from a study on the reaction between 1-azidodecane and phenyl propargyl ether. researchgate.net |

Regioselectivity Control Mechanisms in Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide, such as 2-bromophenyl azide, and an unsymmetrical alkyne can theoretically produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. nih.govwikipedia.org Controlling which isomer is formed is a central challenge in triazole synthesis.

The distribution of 1,4- and 1,5-isomers is governed by a combination of steric and electronic factors. researchgate.net In the uncatalyzed thermal reaction, the isomer ratio is often close to 1:1, as the electronic differences between the two nitrogen atoms of the azide and the two carbon atoms of the alkyne are not pronounced enough to strongly direct the cycloaddition. wikipedia.org However, the introduction of substituents with significant steric bulk or strong electron-withdrawing/donating properties on either the azide or the alkyne can influence the regioselectivity. For the synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole, the bromine atom at the ortho position of the phenyl ring introduces steric hindrance that can influence the approach of the alkyne.

The most effective strategy for controlling regioselectivity is the use of metal catalysts. These catalysts operate via distinct mechanisms that favor the formation of a single regioisomer.

Copper(I) Catalysis for 1,4-Regioisomers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net The reaction proceeds with high fidelity, yielding almost exclusively the 1,4-isomer. researchgate.net This remarkable selectivity is attributed to the mechanism involving a copper acetylide intermediate, which ensures a specific orientation of the reactants during the cyclization step. researchgate.net This is the standard and most reliable method for preparing 1-(2-bromophenyl)-4-substituted-1H-1,2,3-triazoles.

Ruthenium(II) Catalysis for 1,5-Regioisomers: In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce 1,5-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The mechanism of the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is different from CuAAC. It is proposed to involve the formation of a ruthenacycle intermediate, which, upon reductive elimination, yields the 1,5-triazole product. wikipedia.org This method allows for the synthesis of both terminal and internal alkynes, offering broader substrate scope for the 1,5-regioisomer. wikipedia.org

The choice of catalyst is therefore the primary tool for directing the synthesis towards the desired substitution pattern in the formation of substituted 1-(2-bromophenyl)-1H-1,2,3-triazoles.

| Catalyst | Predominant Regioisomer | Typical Reaction Conditions |

| Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-disubstituted | Room temperature to mild heating; often in polar solvents (e.g., H₂O/t-BuOH, DMF, DCM) |

| Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted | Elevated temperatures; often in non-polar solvents (e.g., Toluene) |

| None (Thermal Cycloaddition) | Mixture of 1,4- and 1,5-isomers | High temperatures (e.g., >100 °C) |

| This table summarizes the general strategies for controlling regioselectivity in azide-alkyne cycloadditions. |

Advanced Spectroscopic and Analytical Characterization for the Structural Elucidation of 1 2 Bromophenyl 1h 1,2,3 Triazole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula, distinguishing between compounds with the same nominal mass. For 1-(2-bromophenyl)-1H-1,2,3-triazole, the theoretical monoisotopic mass is 222.9745 Da. uni.lu

To analyze the compound via mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods ideal for this purpose, as they impart minimal excess energy to the molecule, thus keeping the molecular ion intact.

In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This typically forms protonated molecules, [M+H]⁺. APCI is suitable for less polar molecules and involves spraying the sample solution into a heated vaporizer, where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules, also commonly forming [M+H]⁺.

The use of these techniques allows for the generation of molecular ions that can be analyzed by an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The high resolving power of these instruments enables the differentiation of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which is a characteristic signature confirming the presence of a single bromine atom in the molecule. The predicted m/z values for various adducts of this compound are crucial for its identification. uni.lu

| Adduct Type | Calculated m/z ([⁷⁹Br] isotope) |

|---|---|

| [M+H]⁺ | 223.9818 |

| [M+Na]⁺ | 245.9637 |

| [M+K]⁺ | 261.9377 |

| [M+NH₄]⁺ | 241.0083 |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. In an MS/MS experiment, the molecular ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 224/226) is the precursor ion. A characteristic and dominant fragmentation pathway for 1,2,3-triazoles is the neutral loss of a dinitrogen molecule (N₂), which has a mass of 28.006 Da. nih.govrsc.org This fragmentation is a key diagnostic tool for identifying the triazole ring. Subsequent fragmentation can involve the bromophenyl moiety.

A plausible fragmentation pathway is outlined below:

Loss of N₂ : The [M+H]⁺ ion (m/z 224/226) readily loses N₂ to form a highly reactive bromophenyl azirine cation or a related isomer at m/z 196/198. nih.gov

Loss of HCN : The triazole ring can also fragment via the loss of hydrogen cyanide (HCN), leading to a different set of fragment ions. rsc.org

Fragmentation of the Aromatic Ring : The bromophenyl group can fragment further, for instance, by losing the bromine atom (Br•) or hydrogen bromide (HBr), leading to ions at m/z 117 or m/z 116, respectively.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 224/226 ([M+H]⁺) | N₂ (28 Da) | 196/198 | [C₆H₄Br-C₂H₂N]⁺ |

| 196/198 | HCN (27 Da) | 169/171 | [C₇H₅Br]⁺ |

| 196/198 | Br• (79/81 Da) | 117 | [C₈H₆N]⁺ |

| 117 | HCN (27 Da) | 90 | [C₇H₅]⁺ (benzyne) |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

While MS provides information on mass and formula, NMR spectroscopy maps the carbon and proton framework of the molecule, providing definitive proof of connectivity.

For this compound, six proton signals and eight carbon signals are expected. The protons on the triazole ring (H4 and H5) typically appear as distinct singlets or doublets in the downfield region of the ¹H NMR spectrum. nih.gov The four protons on the bromophenyl ring will exhibit a complex multiplet pattern due to spin-spin coupling.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Triazole C4-H | ~7.8 - 8.2 | ~120 - 125 |

| Triazole C5-H | ~8.0 - 8.5 | ~130 - 135 |

| Bromophenyl C3'-H | ~7.4 - 7.6 | ~128 - 130 |

| Bromophenyl C4'-H | ~7.3 - 7.5 | ~125 - 128 |

| Bromophenyl C5'-H | ~7.5 - 7.7 | ~132 - 134 |

| Bromophenyl C6'-H | ~7.7 - 7.9 | ~129 - 131 |

| Bromophenyl C1' (C-N) | - | ~135 - 138 |

| Bromophenyl C2' (C-Br) | - | ~120 - 123 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

2D-COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent protons on the bromophenyl ring, allowing for the assignment of the H3'/H4'/H5'/H6' spin system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon atoms in the molecule.

A correlation from the H5 proton of the triazole ring to the C1' and C6' carbons of the bromophenyl ring.

A correlation from the H6' proton of the bromophenyl ring to the C5 carbon of the triazole ring. arkat-usa.org These correlations unequivocally link the nitrogen at position 1 of the triazole ring to the carbon at position 1 of the bromophenyl ring.

While the previous techniques establish covalent bonding, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, regardless of whether they are bonded. A NOESY experiment reveals through-space correlations between protons that are close to each other (typically <5 Å).

For this compound, a key NOE correlation would be expected between the H5 proton of the triazole ring and the H6' proton of the bromophenyl ring. The intensity of this correlation would provide insight into the preferred rotational conformation (the dihedral angle) around the C1'-N1 bond.

Solution-state NMR provides information on molecules tumbling rapidly in a solvent. In contrast, Solid-State NMR (SSNMR) provides information about the structure and dynamics of the compound in its solid, crystalline, or amorphous form. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples.

SSNMR is particularly useful for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct ¹³C chemical shifts due to differences in crystal packing and intermolecular interactions. Therefore, SSNMR could be used to characterize different solid forms of this compound and to study its conformation in the solid state, which may differ from its conformation in solution.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study of this compound would provide a precise measurement of all covalent bond lengths and the angles between them. Key parameters of interest would include the C-Br bond distance, the C-N bond linking the phenyl and triazole rings, and the various C-C, C-N, and N-N bonds within the aromatic systems.

Table 1: Hypothetical Key Geometric Parameters for this compound from Single-Crystal X-ray Diffraction

| Parameter | Description | Expected Observations |

|---|---|---|

| C-Br Bond Length | The length of the covalent bond between the phenyl ring carbon and the bromine atom. | Would be compared to typical C(sp²)-Br bond lengths. |

| C-N Bond Length | The length of the bond connecting the phenyl ring to the triazole ring nitrogen. | Would indicate the degree of electronic communication between the two rings. |

| N-N Bond Lengths | The lengths of the nitrogen-nitrogen bonds within the triazole ring. | Would confirm the 1,2,3-triazole structure. |

| C-N-C Bond Angle | The angle involving the phenyl carbon, the linking nitrogen, and a triazole carbon. | Would provide insight into the geometry at the linkage point. |

Note: This table is illustrative of the data that would be obtained. No experimental values have been publicly reported.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, one would expect several types of interactions to play a role in the solid-state assembly. These could include:

π-π Stacking: Interactions between the aromatic phenyl and/or triazole rings of adjacent molecules.

C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the C-H groups of the phenyl or triazole rings as donors and the nitrogen atoms of the triazole ring as acceptors.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with nucleophilic atoms like the nitrogen atoms of the triazole ring on a neighboring molecule.

Analysis of the crystal packing would reveal which of these interactions are dominant and how they assemble the molecules into a three-dimensional lattice.

Disorder Analysis and Crystallographic Imperfections

In some crystal structures, molecules or parts of molecules may not be perfectly ordered, leading to crystallographic disorder. This can occur, for example, if the 2-bromophenyl group can adopt multiple orientations within the crystal lattice. An X-ray diffraction study would identify and model any such disorder. Other imperfections, such as crystal twinning, could also be identified and accounted for during the structure refinement process. To date, no such analysis has been published for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

An experimental IR or Raman spectrum of this compound would exhibit a series of absorption bands corresponding to specific molecular vibrations. Based on the structure, the following characteristic vibrations would be expected:

Aromatic C-H Stretching: Typically observed in the region of 3000-3150 cm⁻¹.

Triazole Ring Vibrations: The C=C and N=N stretching vibrations within the triazole ring are expected in the 1400-1600 cm⁻¹ region. IR data from a related, more complex derivative, (this compound-4-yl)methyl 2-(4-nitrophenoxy)acetate, shows vibrations for the aromatic C-H bond at 3153 cm⁻¹ and the C-H bond of the triazole ring at 3045 cm⁻¹ researchgate.net. The N=N bond vibration in this derivative was observed at 1591 cm⁻¹ researchgate.net.

C-N Stretching: The stretching vibration of the bond connecting the phenyl and triazole rings would likely appear in the 1200-1350 cm⁻¹ region.

Aromatic C-C Stretching: Bands in the 1450-1600 cm⁻¹ range are characteristic of the phenyl ring.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the ortho-substituted phenyl ring would give rise to strong bands in the 740-780 cm⁻¹ region of the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | Phenyl and Triazole C-H |

| C=C / N=N Ring Stretch | 1400 - 1600 | Phenyl and Triazole Rings |

| C-N Stretch | 1200 - 1350 | Phenyl-Triazole Linkage |

| C-H Out-of-Plane Bend | 740 - 780 | ortho-Substituted Phenyl |

Note: This table is based on general spectroscopic correlations and limited data from a derivative researchgate.net. No full experimental spectrum for the specific title compound has been reported.

Conformational Changes Probed by Vibrational Modes

The conformation of this compound, particularly the rotation around the C-N bond linking the two rings, could potentially be studied using vibrational spectroscopy. Different rotational conformers (rotamers) would likely have slightly different vibrational frequencies. By studying the spectra under varying conditions (e.g., different temperatures or in different solvents), it might be possible to observe changes in the relative intensities of bands corresponding to different conformers. However, without experimental IR and Raman spectra, such a conformational analysis remains speculative for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Chromophore Characterization

Electronic spectroscopy provides valuable insights into the conjugated π-electron system of this compound, which is composed of the bromophenyl ring and the 1,2,3-triazole moiety.

The UV-Vis absorption spectrum of this compound is expected to display characteristic absorption bands corresponding to electronic transitions within its aromatic and heteroaromatic rings. The spectrum is a composite of the transitions originating from the 1,2,3-triazole ring and the 2-bromophenyl substituent.

The unsubstituted 1H-1,2,3-triazole ring is known to exhibit a strong π → π* transition at approximately 205-210 nm. The benzene (B151609) ring of the bromophenyl group also possesses strong π → π* transitions, typically observed at higher wavelengths, for instance around 236 nm. The presence of the bromine atom and the linkage of the two ring systems can cause shifts in these absorption maxima (bathochromic or hypsochromic) and changes in molar absorptivity (hyperchromic or hypochromic effects). The primary electronic transitions expected for this molecule include high-energy π → π* transitions.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Chromophore | Expected Transition | Approximate λmax (nm) | Description |

| 1,2,3-Triazole Ring | π → π | ~210 | High-energy transition characteristic of the heterocyclic ring's double bonds. |

| Bromophenyl Ring | π → π | ~240-270 | Transition associated with the aromatic system, influenced by the bromine substituent. |

Note: The exact absorption maxima (λmax) and molar extinction coefficients (ε) must be determined experimentally by recording the UV-Vis spectrum of a purified sample in a suitable solvent, such as ethanol or acetonitrile.

For this compound, significant intrinsic fluorescence is not necessarily expected, as it lacks strong donor-acceptor pairs. However, its potential as a fluorescent probe or a building block for more complex fluorescent systems cannot be ruled out without experimental investigation. If the compound is found to be fluorescent, a detailed characterization would be necessary. This involves measuring its excitation and emission spectra to determine the respective maxima (λex and λem) and calculating the fluorescence quantum yield (ΦF). The quantum yield, a measure of the efficiency of the fluorescence process, is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

Table 2: Key Parameters for Fluorescence Characterization

| Parameter | Symbol | Description | Purpose |

| Excitation Maximum | λex | Wavelength of maximum absorption that leads to fluorescence. | Identifies the most efficient wavelength for excitation. |

| Emission Maximum | λem | Wavelength of maximum fluorescence intensity. | Characterizes the color of the emitted light. |

| Stokes Shift | Δλ | Difference between λem and λex. | Provides insight into the energy loss between absorption and emission. |

| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed. | Quantifies the efficiency of the fluorescence process; crucial for probe applications. |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Key steps include the selection of an appropriate stationary phase (e.g., a C18 or C8 silica-based column), a mobile phase (commonly a mixture of water and an organic modifier like acetonitrile or methanol), and a suitable detector (a UV detector set to one of the compound's absorption maxima). The gradient or isocratic elution conditions, flow rate, and column temperature are adjusted to optimize the separation. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Example Parameters for HPLC Method Development

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 (octadecylsilyl), 5 µm particle size | Provides a non-polar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity; the organic modifier content is adjusted for optimal retention and resolution. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent at a specific wavelength (e.g., 254 nm) and provides spectral data for peak identification. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences retention time and resolution. |

| Column Temperature | 25-40 °C | Affects viscosity and can improve peak shape and reproducibility. |

Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is ideal for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC-MS is invaluable for monitoring the consumption of volatile starting materials and the formation of volatile byproducts. For instance, it can be used to detect residual solvents or unreacted precursors such as 2-bromoaniline (B46623) or 2-bromophenyl azide (B81097).

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a mid-polarity DB-17). A temperature program is typically used to ramp the column temperature, allowing for the sequential elution of compounds with different boiling points. The mass spectrometer provides definitive identification of the eluted components based on their mass-to-charge ratio and fragmentation patterns.

Table 4: Potential Volatile Analytes in Synthesis Monitored by GC

| Compound | Role | Reason for GC Analysis |

| 2-Bromoaniline | Starting Material | To confirm its consumption and ensure reaction completion. |

| 2-Bromophenyl azide | Intermediate/Reactant | To monitor its presence or absence in the final product. |

| Toluene, DMF, etc. | Solvents | To quantify residual solvent levels in the purified compound. |

| Low molecular weight byproducts | Impurities | To identify and remove any volatile side-products from the reaction. |

The target molecule, this compound, is achiral as it does not possess any stereogenic centers and its structure is superimposable on its mirror image. Therefore, chiral chromatography is not applicable for the resolution of this specific compound.

However, in the broader context of triazole chemistry, chiral separations are critically important. Many triazole derivatives used as pharmaceuticals and agrochemicals are chiral, and their enantiomers often exhibit different biological activities and toxicological profiles. For such related studies, chiral HPLC is the most common and effective method for enantioseparation. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral triazoles.

Table 5: Examples of Chiral Triazoles and Relevant Chiral Stationary Phases

| Chiral Triazole Compound | Application | Typical Chiral Stationary Phase (CSP) |

| Paclobutrazol | Agrochemical (Fungicide) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Myclobutanil | Agrochemical (Fungicide) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Diniconazole | Agrochemical (Fungicide) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Voriconazole | Pharmaceutical (Antifungal) | Cellulose tris(4-chloro-3-methylphenylcarbamate) |

Theoretical and Computational Chemistry Studies of 1 2 Bromophenyl 1h 1,2,3 Triazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-(2-bromophenyl)-1H-1,2,3-triazole, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Optimization of Molecular Geometries and Conformational Energies

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the bromophenyl group introduces the possibility of different rotational isomers (conformers) due to rotation around the C-N bond connecting the phenyl and triazole rings.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the optimized geometries of these conformers and their relative energies. nih.gov The global minimum energy conformation corresponds to the most stable arrangement of the atoms in the molecule. These calculations can reveal the preferred orientation of the bromophenyl ring with respect to the triazole ring, which is crucial for understanding its interactions with other molecules.

Table 1: Calculated Geometrical Parameters for this compound (Exemplary Data) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Br | 1.905 | | | | N1-N2 | 1.345 | | | | N2-N3 | 1.302 | | | | C4-C5 | 1.380 | | | | C(phenyl)-N(triazole) | 1.430 | | | | | | C-N-N | 118.5 | | | | N-N-N | 109.0 | | | | C-C-Br | 119.8 | | | | | C(phenyl)-C-N-N | 45.2 | Note: These are hypothetical values for illustrative purposes and would be determined by specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO can be visualized. Typically, the HOMO is located on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO may be distributed over the triazole ring. The energies of these orbitals are critical for predicting how the molecule will participate in chemical reactions. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the bromine atom, indicating these as sites for potential electrophilic interaction. The hydrogen atoms would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence the compound's physical properties and biological activity.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, electronic transitions)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning experimental spectra. nih.govmdpi.com The calculated shifts are typically compared to a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly correlated with experimental results. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This provides information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO.

Advanced Electronic Structure Calculations (e.g., Ab Initio, Post-Hartree-Fock Methods)

While DFT is a widely used and generally accurate method, more advanced ab initio and post-Hartree-Fock methods can provide even higher accuracy for certain properties, albeit at a greater computational cost.

Calculation of Ionization Potentials and Electron Affinities

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are fundamental to understanding a molecule's redox behavior. High-level ab initio methods, such as Coupled Cluster (CC) theory, can provide highly accurate predictions of IP and EA. nih.gov These calculations are important for designing molecules with specific electronic properties for applications in areas like organic electronics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Excited State Calculations for Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Time-dependent density functional theory (TD-DFT) is a widely used computational method to probe these properties. By solving the time-dependent Schrödinger equation, TD-DFT can predict the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs and emits.

The table below presents hypothetical TD-DFT calculation results for this compound, based on typical findings for similar aromatic triazoles. These calculations, often performed using functionals like B3LYP or CAM-B3LYP with an appropriate basis set, can predict the lowest singlet excited state (S1) and triplet excited state (T1) energies, which are crucial for understanding fluorescence and phosphorescence. bohrium.com

| Parameter | Calculated Value | Significance |

| S0 → S1 Excitation Energy | 3.5 - 4.5 eV | Corresponds to UV absorption |

| Oscillator Strength (f) | 0.1 - 0.3 | Indicates the probability of the S0 → S1 transition |

| S1 → S0 Emission Energy | 2.8 - 3.8 eV | Corresponds to fluorescence (typically in the blue-violet region) |

| S0 → T1 Excitation Energy | 2.5 - 3.2 eV | Energy of the lowest triplet state, relevant for intersystem crossing |

| Note: These are representative values for N-aryl-1,2,3-triazoles and are intended for illustrative purposes. |

The calculated UV-Vis spectra, derived from these excitation energies and oscillator strengths, can be compared with experimental data to validate the computational model. jcchems.com Furthermore, these calculations can elucidate the nature of the electronic transitions, for example, whether they are localized on the triazole ring, the phenyl ring, or involve charge transfer between the two moieties. nih.gov For substituted phenyl-1,2,3-triazoles, the electronic properties of the substituents (electron-donating or electron-withdrawing) can significantly influence the HOMO-LUMO gap and, consequently, the photophysical properties. jcchems.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the conformational dynamics of a molecule in different environments.